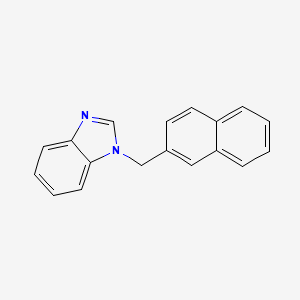

1-(2-naphthylmethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

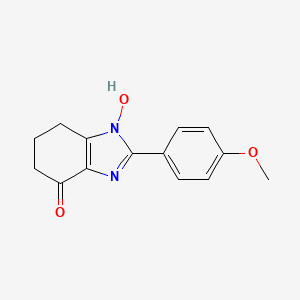

1-(2-Naphthylmethyl)-1H-benzimidazole is a compound that falls within the broader class of benzimidazole derivatives. These molecules are of significant interest due to their diverse biological activities and applications in material science. The core structure of 1-(2-naphthylmethyl)-1H-benzimidazole combines a benzimidazole moiety with a naphthylmethyl substituent, which influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 1-(2-naphthylmethyl)-1H-benzimidazole derivatives often involves condensation reactions between o-phenylenediamine and naphthyl-containing aldehydes or ketones. For instance, Ding et al. (2007) synthesized the title compound by reacting o-phenylenediamine with 1-naphthylmethyl chloride, demonstrating the compound's structural configuration through X-ray crystallography (Ding, Hu, & Liu, 2007). Another approach involves melting synthesis, which offers advantages in simplicity, reaction time, and environmental impact (Sun Shuqin, 2012).

Molecular Structure Analysis

The molecular structure of 1-(2-naphthylmethyl)-1H-benzimidazole derivatives reveals a planar benzimidazole ring system, often inclined at various angles to the naphthyl group. This structural arrangement impacts the molecule's electronic distribution and chemical reactivity. Ghichi et al. (2023) provided detailed insights into the molecular structure through crystallographic analysis and density functional theory (DFT) calculations, highlighting the influence of substituents on the molecular conformation and properties (Ghichi et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their chemical behavior and interactions. The hydrogen bonding capabilities, as described by Nagashima et al. (2004), contribute to the formation of one-dimensional chain structures in crystals, influencing the compound's solid-state properties and magnetic behavior (Nagashima, Inoue, & Yoshioka, 2004).

Propriétés

IUPAC Name |

1-(naphthalen-2-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-6-16-11-14(9-10-15(16)5-1)12-20-13-19-17-7-3-4-8-18(17)20/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJWEJKVIMYELQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS*,9bS*)-2-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5658252.png)

![3-[(2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5658265.png)

![3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5658271.png)

![rel-(1S,6R)-3-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658286.png)

![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)

![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)

![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658319.png)

![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)